molecular formula C14H16N2O3 B2687278 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1281893-70-6

1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2687278
CAS No.: 1281893-70-6
M. Wt: 260.293
InChI Key: QUGHKEUOLPMTTQ-UHFFFAOYSA-N
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Description

1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound with a unique structure that combines a pyrazole ring with a methoxybenzyl group

Preparation Methods

The synthesis of 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the pyrazole ring with 2-methoxybenzyl chloride under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This could include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with studies exploring its effects on various biological pathways.

    Medicine: Research may investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group.

    1-(2-Methoxybenzyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate: This compound has an ester group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3,5-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9-13(14(17)18)10(2)16(15-9)8-11-6-4-5-7-12(11)19-3/h4-7H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGHKEUOLPMTTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=CC=C2OC)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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